5-Chloro-3-thiocyanato-1H-indole
CAS No.:
Cat. No.: VC17178959
Molecular Formula: C9H5ClN2S
Molecular Weight: 208.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClN2S |
|---|---|
| Molecular Weight | 208.67 g/mol |
| IUPAC Name | (5-chloro-1H-indol-3-yl) thiocyanate |
| Standard InChI | InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H |
| Standard InChI Key | PSKIKQXBNOGTRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)SC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Chloro-3-thiocyanato-1H-indole (IUPAC name: (5-chloro-1H-indol-3-yl) thiocyanate) features a planar indole ring system substituted with a chlorine atom at position 5 and a thiocyanate group (-SCN) at position 3. The molecular formula is C₉H₅ClN₂S, with a molecular weight of 208.67 g/mol. The thiocyanate group introduces polarizability and nucleophilic reactivity, while the chlorine atom enhances electron-withdrawing effects, influencing both chemical stability and biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 208.67 g/mol |
| Melting Point | 123–125 °C |
| Solubility | Soluble in DMSO, acetonitrile |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)SC#N |
| InChI Key | PSKIKQXBNOGTRR-UHFFFAOYSA-N |
The compound’s crystalline structure facilitates interactions with biological macromolecules, particularly through hydrogen bonding and π-π stacking.
Synthesis Methods
Photocatalytic Thiocyanation
A novel one-pot synthesis strategy employs iridium(III) photocatalysts under blue light irradiation (λ = 460 nm) to convert indolines to 3-thiocyanato indoles. In this method, 5-chloroindoline is oxidized to 5-chloroindole via aerobic dehydrogenation, followed by thiocyanation using ammonium thiocyanate (NH₄SCN). The reaction achieves yields up to 85% under optimized conditions (0.1 mol% catalyst, O₂ atmosphere, 24 h irradiation) .
Electrophilic Substitution
Conventional approaches involve electrophilic substitution at the indole’s 3-position. Chlorination at position 5 is achieved using reagents like sulfuryl chloride (SO₂Cl₂), while thiocyanation employs potassium thiocyanate (KSCN) in the presence of iodine or bromine as oxidizing agents. This method typically requires anhydrous conditions and temperatures of 40–60°C.
Biological Activities and Mechanism of Action
Antimicrobial Activity
Preliminary studies suggest moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL), attributed to membrane disruption via thiocyanate-mediated lipid peroxidation.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for designing kinase inhibitors. Modifications at the indole’s 1-position (e.g., alkylation) enhance solubility and bioavailability without compromising activity .
Chemical Intermediate
Its reactivity enables derivatization into:
-
Sulfhydryl-containing analogs via thiocyanate reduction.
-
Heterocyclic fused systems through cycloaddition reactions.
Comparison with Structural Analogs
Table 2: Activity Comparison of Indole Derivatives
| Compound | Substitutions | Anticancer IC₅₀ (MCF-7) |
|---|---|---|
| 5-Chloro-3-thiocyanato | Cl (5), SCN (3) | 12.3 μM |
| 5-Chloroindole | Cl (5) | >50 μM |
| 3-Thiocyanatoindole | SCN (3) | 28.7 μM |
The dual substitution in 5-chloro-3-thiocyanato-1H-indole synergistically enhances target affinity compared to monosubstituted analogs .
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